molecular formula C7H8F2N2O B13592141 (2,4-Difluoro-5-methoxyphenyl)hydrazine

(2,4-Difluoro-5-methoxyphenyl)hydrazine

Cat. No.: B13592141
M. Wt: 174.15 g/mol
InChI Key: TZAXULQPGCNVLW-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a hydrazine functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-5-methoxyphenyl)hydrazine typically involves the reaction of 2,4-difluoro-5-methoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 60-80°C for several hours. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-5-methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

    Reduction: Reduction reactions can convert the hydrazine group into an amine group.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include azobenzene derivatives, amines, and substituted phenyl derivatives. These products have various applications in chemical synthesis and pharmaceutical development.

Scientific Research Applications

(2,4-Difluoro-5-methoxyphenyl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2,4-Difluoro-5-methoxyphenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Difluoro-4-methoxyphenyl)hydrazine: Similar in structure but with different fluorine atom positions.

    (3,5-Difluoro-2-methoxyphenyl)hydrazine: Another structural isomer with different fluorine and methoxy group positions.

    4-Methoxyphenylhydrazine: Lacks fluorine atoms but has a similar hydrazine and methoxy group arrangement.

Uniqueness

(2,4-Difluoro-5-methoxyphenyl)hydrazine is unique due to its specific arrangement of fluorine and methoxy groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

(2,4-difluoro-5-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H8F2N2O/c1-12-7-3-6(11-10)4(8)2-5(7)9/h2-3,11H,10H2,1H3

InChI Key

TZAXULQPGCNVLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)NN)F)F

Origin of Product

United States

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